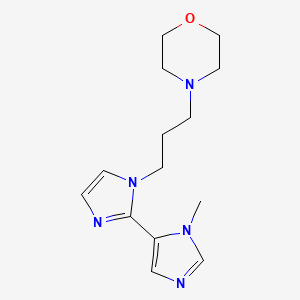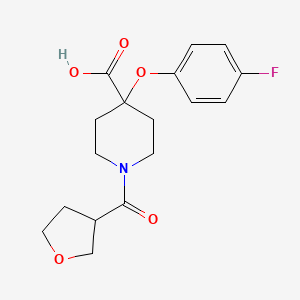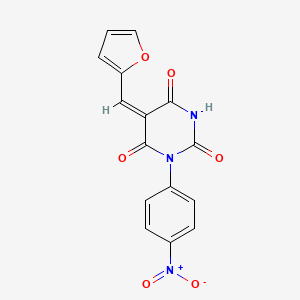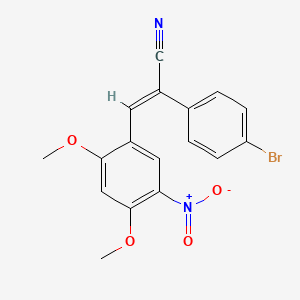
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, also known as JBIR-22, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to have potential applications in various fields of research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to improve cardiac function and reduce myocardial infarction size.
Mechanism of Action
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death, and its inhibition by 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Biochemical and physiological effects:
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Advantages and Limitations for Lab Experiments
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments, including its high potency and selectivity for PARP-1, its ability to cross the blood-brain barrier, and its low toxicity. However, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's synthesis method is complex and time-consuming, and its stability in vivo is still being investigated.
Future Directions
There are several future directions for research on 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, including the investigation of its potential applications in other diseases, the optimization of its synthesis method, and the development of more potent and selective PARP-1 inhibitors. Additionally, the use of 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential synergistic effects.
Synthesis Methods
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole is synthesized through a multistep process that involves the condensation of 3-methyl-1H-imidazole-4-carbaldehyde with 3-morpholin-4-ylpropylamine, followed by the reaction of the resulting intermediate with 1,2-dibromoethane. The final product is obtained through a Suzuki-Miyaura coupling reaction between the intermediate and 4-bromo-1H-imidazole.
properties
IUPAC Name |
4-[3-[2-(3-methylimidazol-4-yl)imidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17-12-15-11-13(17)14-16-3-6-19(14)5-2-4-18-7-9-20-10-8-18/h3,6,11-12H,2,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNCHKTWMPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NC=CN2CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)
![N-(3-methoxypropyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5493113.png)
![1-allyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5493116.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)

![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)



![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)